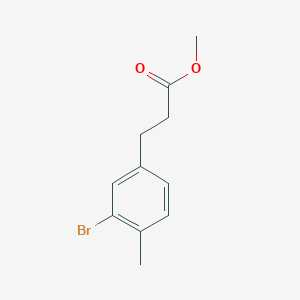
2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” is a chemical compound with the molecular formula C14H17NO2 . It is also known by its CAS number 71043-64-6 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C14H17NO2 . Unfortunately, the specific details about the molecular structure are not available in the search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include the condensation of aniline with acetone . This reaction is facilitated by heterogeneous catalysis, using metal-exchanged tungstophosphoric acid (TPA) supported on γ-Al2O3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C14H17NO2) and its CAS number (71043-64-6) . Unfortunately, the specific details about the physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the synthesis of derivatives of 1,2-dihydroquinoline, which includes 2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate, showing promising antibacterial activity against both gram-positive and gram-negative bacteria. The synthesis process involved spectral data and elemental analysis to characterize these compounds, indicating their potential in developing new antibacterial agents (Sri et al., 2014).
Antitrypanosomal Activity
This compound has been evaluated for its antitrypanosomal activity, showing significant in vitro efficacy against Trypanosoma brucei rhodesiense. Derivatives of this compound have demonstrated nanomolar IC50 values and high selectivity indexes, indicating their potential as trypanocidal agents. One particular study highlighted a derivative's ability to extend the lifespan of T. b. brucei-infected mice, suggesting its potential application in treating human African trypanosomiasis (Fotie et al., 2010).
Catalytic Synthesis
The compound has been used in the synthesis of 1,2-dihydroquinoline derivatives via catalytic reactions. One study described a mild and efficient process for synthesizing 2,2,4-trimethyl-1,2-dihydroquinolines using ytterbium(III) triflate as a catalyst in ionic liquids, highlighting the environmentally friendly nature of this method due to the ease of catalyst recovery and reuse (Li et al., 2006).
Environmental Impact and Material Science
Interestingly, this compound was identified as a cause for the blue discoloration of prehistoric lithic artifacts stored in a museum, attributed to its degradation from rubber stabilizers used in storage materials. This discovery underlines the compound's unexpected interactions and effects on cultural heritage materials, providing a unique insight into the challenges of materials science and conservation (Tapparo et al., 2011).
Orientations Futures
The future directions for the research and development of “2,2,4-Trimethyl-1,2-dihydroquinolin-6-yl acetate” and its derivatives could include the development of more efficient and less hazardous synthesis methods . Additionally, further exploration of their pharmacological properties could lead to new therapeutic applications .
Mécanisme D'action
Target of Action
It’s known that dihydroquinolines and their derivatives, which include this compound, have a wide array of pharmacological properties, including antibacterial, antidiabetic, antimalarial, and anti-inflammatory effects .
Mode of Action
It’s known that dihydroquinolines and their derivatives can act as lipid peroxidation inhibitors, and progesterone agonists and antagonists .
Biochemical Pathways
Given its pharmacological properties, it can be inferred that it may interact with various biochemical pathways related to inflammation, diabetes, malaria, and bacterial infections .
Result of Action
Given its pharmacological properties, it can be inferred that it may have a protective effect against various conditions such as bacterial infections, diabetes, malaria, and inflammation .
Propriétés
IUPAC Name |
(2,2,4-trimethyl-1H-quinolin-6-yl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-14(3,4)15-13-6-5-11(7-12(9)13)17-10(2)16/h5-8,15H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPJYLYRJOHRGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=C(C=C2)OC(=O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2396538.png)
![N-(4-methylbenzyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2396540.png)
![N-(3,4-dimethylphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2396541.png)

![3-(2-ethoxyethyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2396545.png)
![1-(3-methylbenzyl)-3-(thiophen-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2396546.png)


